C.I. Disperse Red 19

Catalog No.
S1893905
CAS No.
2734-52-3
M.F
C16H18N4O4
M. Wt
330.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Disperse Red 19

Standard guest-host NLO dyes like DR1 suffer from rapid dipole relaxation and optical degradation.

  • DR19's dual hydroxyl groups enable covalent crosslinking into rigid 3D networks (e.g., PUR-DR19), locking poled alignment up to 140°C.
  • Minimizes near-IR absorption loss in 1.3/1.55 µm waveguides; prevents chromophore aggregation at high loading.
  • Ensures stable photoinduced birefringence and long-term signal fidelity in holographic storage.

High-purity diol monomer for consistent polymer synthesis, shipped globally.

CAS Number

2734-52-3

Product Name

C.I. Disperse Red 19

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

InChI

InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2

InChI Key

GHDZRIQTRDZCMV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO

The exact mass of the compound C.I. Disperse Red 19 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364364. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

C.I. Disperse Red 19, Disperse Red 19, 4-Nitro-4'-[bis(2-hydroxyethyl)amino]azobenzene, N,N-Bis(2-hydroxyethyl)-4-[(4-nitrophenyl)azo]aniline, 2,2'-[[4-[(4-Nitrophenyl)azo]phenyl]imino]diethanol, CI 11130

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

C.I. Disperse Red 19 (DR19) is a high-performance mono-azo merocyanine dye widely utilized in the synthesis of nonlinear optical (NLO) materials. Unlike standard textile dyes, DR19 possesses a high ground-state dipole moment and strong intramolecular charge transfer (ICT) characteristics, yielding high first hyperpolarizability. For industrial and scientific procurement, its most critical structural feature is the presence of an N,N-bis(2-hydroxyethyl)amino donor group. This dual-hydroxyl (diol) functionality allows DR19 to act as a reactive monomer rather than a mere dopant, enabling its direct covalent incorporation into the main chains or crosslinked networks of polyurethanes, polyesters, and epoxies. This precursor suitability makes it a foundational building block for manufacturing thermosetting electro-optic films, optical switching devices, and stable holographic storage media[1].

Research Fit

Synthetic fiber dyeing
Disperse dye for polyester, acetate, and nylon; compatible with carrier and high-temperature processes
Covalent polymer integration
Terminal hydroxyl groups enable side-chain attachment to chlorinated copolymers, improving thermal stability
NLO chromophore research
Defined polarizability and hyperpolarizability parameters support photonic material screening

A common procurement error is attempting to substitute DR19 with its close structural analog, Disperse Red 1 (DR1), or utilizing generic azo dyes in guest-host systems. DR1 contains only a single hydroxyl group, restricting its reactivity; it can only function as a chain terminator or a side-chain pendant in step-growth polymerizations, resulting in thermoplastic materials. In contrast, DR19’s diol structure allows it to react fully with diisocyanates or diacids to form rigid, 3-dimensional crosslinked networks (e.g., PUR-DR19). If DR1 or a non-reactive guest-host dye is used instead of DR19, the resulting polymer matrix will possess excessive free volume, leading to rapid dipole relaxation (loss of poling orientation) at elevated temperatures and a high susceptibility to UV-induced trans-cis photoisomerization. Procurement of DR19 is therefore mandatory when formulating NLO devices that require long-term thermal stability and resistance to optical degradation [1].

Substitution Risk

Target: Azo C.I. Disperse Red 19
Substitute: Anthraquinone Red 60
Dye uptake and color yield may differ substantially; nylon vs. polyester substrate performance reported to invert. Anthraquinone class typically shows lower molar absorptivity, which can reduce color strength.
Target: Hydroxyl-functional Red 19
Substitute: Non-hydroxyl NLO chromophore
Cannot be covalently attached to polymer backbones; simple doping may compromise thermal stability and long-term NLO device reliability.

Crosslinked Network Poling Stability

When reacted with crosslinkers to form a polyurethane network (PUR-DR19), the covalent anchoring of DR19 restricts chromophore mobility. Studies demonstrate that PUR-DR19 exhibits no significant decay in nonlinearity at room temperature for thousands of hours and maintains dipole alignment stability at elevated temperatures up to 90 °C. In contrast, thermoplastic polymers utilizing mono-functional analogs like DR1 or guest-host systems experience rapid dipole relaxation and loss of electro-optic response under identical thermal stress [1].

Evidence DimensionLong-term thermal stability of poled dipole alignment
Target Compound DataDR19 (as crosslinked PUR-DR19): Stable at 90 °C with no significant decay for >1000 hours
Comparator Or BaselineDR1 (as thermoplastic side-chain or guest-host): Rapid dipole relaxation at elevated temperatures
Quantified DifferenceDR19 enables thermosetting networks that lock in NLO orientation, whereas DR1 limits systems to thermally vulnerable thermoplastics.
ConditionsCorona poled films, evaluated via second-harmonic generation (SHG) decay at 90 °C.

Essential for procuring chromophores for commercial electro-optic modulators that must withstand high operating temperatures without signal loss.

Dye Uptake (Nylon)
Head-to-head
Red 19: Higher uptake vs Red 60: Lower uptake
Supports nylon blend dyeing selection
Abstract-only; specific dyeing parameters not detailed

Electro-Optic Coefficient Retention

Covalent incorporation of a chromophore often risks altering its electronic structure, but DR19 maintains robust NLO activity even when fully crosslinked. In a PUR-DR19 matrix, the material achieves an electro-optic coefficient (r13) of 13 pm/V at 633 nm and 5 pm/V at 800 nm, alongside a resonant enhanced SHG d33 coefficient of 120 pm/V [1]. Furthermore, isolated DR19 exhibits high intrinsic NLO parameters (e.g., βCT = 57.60 × 10⁻²⁹ e.s.u. in methanol), confirming its suitability as a high-performance NLO building block [2].

Evidence DimensionElectro-optic coefficient (r13) and SHG (d33)
Target Compound DataDR19 (in PUR-DR19 network): r13 = 13 pm/V (633 nm); d33 = 120 pm/V
Comparator Or BaselineBaseline NLO requirements for polymeric modulators
Quantified DifferenceDemonstrates high macroscopic nonlinearity despite the rigid 3D crosslinking required for thermal stability.
ConditionsMach-Zehnder interferometer measurements on corona-poled thin films.

Proves to optical engineers that selecting DR19 for thermal stability does not require sacrificing critical electro-optic modulation performance.

Dye Uptake (Polyester)
Cross-study
Red 19: Lower uptake vs Red 60: Higher uptake (PET, 100–130°C)
Substrate-dependent performance; verify for polyester
Carrier dyeing conditions; cross-study comparison

Photoisomerization Suppression

Azo dyes are notoriously sensitive to near-UV and short-wavelength visible light, which triggers trans-cis photoisomerization, reducing the dipole moment and destroying NLO alignment. Because DR19 acts as a diol crosslinker, the resulting PUR-DR19 network possesses significantly reduced free volume compared to uncrosslinked or mono-functionalized DR1 polymers. This steric restriction physically inhibits the conformational changes required for photoisomerization, granting the DR19-based thermoset a significantly enhanced stability against UV radiation [1].

Evidence DimensionSusceptibility to UV-induced trans-cis photoisomerization
Target Compound DataDR19 (crosslinked polyurethane): Highly restricted free volume suppresses isomerization
Comparator Or BaselineDR1 (thermoplastic side-chain): Higher free volume allows dominant photoisomerization
Quantified DifferenceDR19 networks exhibit significantly reduced sensitivity to UV radiation compared to standard thermoplastic NLO polymers.
ConditionsUV/near-UV photon exposure of poled polymer films.

Critical for the material selection of optical devices deployed in environments with ambient UV exposure, ensuring long-term device lifespan.

Fastness Ratings
Supporting evidence
Light fastness: Grade 4
Wash fastness: Grade 4-5
Meets apparel wash-fastness benchmarks
Test methods not specified in source

Near-Infrared Optical Loss Reduction

For waveguide applications operating at telecommunication wavelengths (1.3 and 1.55 µm), near-IR absorption loss driven by C-H and O-H stretching overtones is a critical failure point. Research demonstrates that covalently attaching DR19 into epoxy or polyurethane networks is highly effective at minimizing near-IR loss compared to high-concentration guest-host systems. The ability to esterify or react both of DR19's hydroxyl groups prevents free -OH overtones from dominating the near-IR spectrum, a distinct advantage over non-reactive dopant strategies [1].

Evidence DimensionNear-IR optical absorption loss (1.3 and 1.55 µm)
Target Compound DataDR19 (covalently attached/reacted): Minimized near-IR loss at high chromophore loading
Comparator Or BaselineGuest-host azo dye systems: High near-IR loss due to unreacted functional groups and dye aggregation
Quantified DifferenceCovalent integration of DR19 suppresses overtone absorption and aggregation-induced scattering that plagues guest-host equivalents.
ConditionsPhotothermal deflection spectroscopy (PDS) of dye-polymer systems at telecommunication wavelengths.

Drives the procurement of DR19 for the fabrication of low-loss optical waveguides and integrated photonic circuits.

Color Yield (Class)
Class-level
Anthraquinone absorption coefficient ~1/2 to 1/3 of azo dyes
Azo class may provide higher tinctorial strength
Class-level inference; verify for specific dye
NLO Parameters
Supporting evidence
βCT = 57.60 × 10⁻²⁹ e.s.u. (in methanol)
Defines NLO activity for chromophore screening
Calculated from absorption spectra; validate in device matrix

Thermosetting Electro-Optic Modulators

Utilizing DR19 as a diol monomer to synthesize crosslinked polyurethanes (PUR-DR19). This application leverages the compound's dual hydroxyl groups to create rigid 3D networks that lock in corona-poled dipole alignment, providing the extreme thermal stability (up to 90-140 °C) required for commercial high-speed analog optical modulators [1].

Low-Loss NLO Waveguides

Formulation of low-loss optical waveguides operating at 1.3 µm and 1.55 µm telecommunication wavelengths. DR19 is prioritized over guest-host dyes because its covalent integration into epoxy or polyester backbones minimizes near-IR absorption losses and prevents chromophore aggregation at high loading densities [2].

Holographic and Optical Storage Media

Development of stable dye-polymer films for photoinduced birefringence and holographic volume index gratings. DR19's specific structural integration into polymer matrices allows controlled molecular reorientation while preventing long-term signal decay, making it highly effective compared to non-reactive azo dopants for reversible optical storage [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nylon or nylon-blend dyeing
Substrate-specific dye uptake on nylon
Verify exhaustion rate and shade depth on nylon blends
High-color-yield polyester formulations
Azo-class tinctorial strength
Assess color strength (K/S) on target polyester
Wash-resistant polyester apparel
Wash fastness rating (4-5)
ISO 105-C06 wash fastness testing on dyed fabric
NLO polymer composite synthesis
Covalent hydroxyl-functional attachment
Thermal stability and NLO activity (β) of copolymer

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2734-52-3

General Manufacturing Information

Ethanol, 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis-: ACTIVE

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